benzyl 1H-indole-6-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 1H-indole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19-11-12-4-2-1-3-5-12)14-7-6-13-8-9-17-15(13)10-14/h1-10,17H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZPVAGIGKHOSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl 1h Indole 6 Carboxylate and Analogous Indole Carboxylates
Classical and Evolving Indole (B1671886) Synthesis Strategies
The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with several classical methods remaining relevant today, alongside modern advancements that offer greater efficiency and versatility.
Fischer Indole Synthesis and its Modern Advancements
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for constructing the indole ring. wikipedia.orgtestbook.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgalfa-chemistry.com The versatility of this method allows for the synthesis of a wide array of 2- and 3-substituted indoles. alfa-chemistry.com
The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A key wikipedia.orgwikipedia.org-sigmatropic rearrangement follows, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org
A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids such as zinc chloride, boron trifluoride, and aluminum chloride. wikipedia.orgtestbook.com
Modern Advancements:
Recent years have seen significant advancements in the Fischer indole synthesis, aimed at improving reaction conditions and expanding its scope.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the Fischer indole synthesis, often leading to significantly reduced reaction times and improved yields. mdpi.comnih.govresearchgate.netnih.gov For instance, the synthesis of 1,2,3,4-tetrahydrocarbazole (B147488) from phenylhydrazine and cyclohexanone (B45756) was achieved in 91% yield in just 3 minutes under microwave irradiation with p-toluenesulfonic acid as the catalyst. researchgate.net This technique has been successfully applied to the synthesis of various indole derivatives, including those with medicinal relevance. nih.gov
Solid-Phase Synthesis: The adaptation of the Fischer indole synthesis to solid-phase methodologies has enabled the construction of indole libraries for pharmacological screening. nih.govacs.orgacs.org This approach often utilizes a "traceless" linker, which is cleaved under specific conditions to release the final indole product. nih.govacs.org
Catalytic Versions: Efforts to develop catalytic and enantioselective versions of the Fischer indole synthesis are ongoing. Mukherjee and Jindal have developed a catalytic version using a chiral phosphoric acid catalyst to achieve enantioselective synthesis of cyclopentane[b]indoles. chemistryviews.org This method relies on a dynamic kinetic resolution of a chiral hydrazone intermediate. chemistryviews.org
Palladium-Catalyzed Modifications: Buchwald and coworkers have developed a palladium-catalyzed method for the cross-coupling of aryl bromides and hydrazones, providing an alternative entry into the Fischer indole synthesis. wikipedia.org This supports the intermediacy of hydrazones in the classical pathway and expands the range of accessible starting materials. wikipedia.orgrsc.org
| Condition | Classical Method | Modern Advancements |
|---|---|---|
| Catalyst | Brønsted acids (HCl, H₂SO₄), Lewis acids (ZnCl₂, BF₃) wikipedia.orgtestbook.com | Chiral phosphoric acids, Palladium catalysts, p-Toluenesulfonic acid wikipedia.orgresearchgate.netchemistryviews.org |
| Reaction Time | Several hours testbook.com | Minutes (Microwave-assisted) researchgate.net |
| Key Features | Well-established, versatile for 2,3-disubstituted indoles alfa-chemistry.com | Faster reaction rates, improved yields, enantioselectivity, solid-phase applications mdpi.comnih.govchemistryviews.org |
Reissert Indole Synthesis and Derivatives
The Reissert indole synthesis provides a pathway to indoles and substituted indoles starting from ortho-nitrotoluene and diethyl oxalate. wikipedia.org The initial step involves the condensation of these two reactants in the presence of a base, such as potassium ethoxide, to yield ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes reductive cyclization, typically using zinc in acetic acid, to form indole-2-carboxylic acid. wikipedia.org If desired, this product can be decarboxylated by heating to give the parent indole. wikipedia.org
A key aspect of this synthesis is the enhanced acidity of the benzylic methyl hydrogens in the o-nitrotoluene, which facilitates the initial condensation. researchgate.net The reduction of the nitro group to an amino group is a critical step that precedes the intramolecular cyclization. researchgate.net
While the classical Reissert synthesis is effective, modifications have been developed. For instance, an intramolecular version of the reaction has been reported where a furan (B31954) ring-opening provides the necessary carbonyl for cyclization. wikipedia.org
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis has become a popular and efficient alternative to the Fischer synthesis, particularly because many of the required ortho-nitrotoluene starting materials are commercially available or readily synthesized. wikipedia.org This method is known for proceeding in high yields under mild conditions. wikipedia.org
The synthesis begins with the formation of an enamine from an o-nitrotoluene. wikipedia.org This is typically achieved by reacting the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and often with the addition of a secondary amine like pyrrolidine (B122466) to form a more reactive reagent. wikipedia.org The resulting enamine, a type of push-pull olefin, is often intensely colored. wikipedia.org
The second step is a reductive cyclization of the enamine to form the indole ring. wikipedia.org A variety of reducing agents can be used for this transformation, including Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, stannous chloride, sodium hydrosulfite, or iron in acetic acid. wikipedia.org The use of a ferric chloride, activated carbon, and hydrazine system has also been reported as a convenient modification. osi.lv
This method is advantageous for preparing indoles with various substituents on the benzene (B151609) ring and for synthesizing indoles that are unsubstituted at the 2- and 3-positions. clockss.org Microwave acceleration has also been successfully applied to the Leimgruber-Batcho synthesis, allowing for the preparation of a variety of heteroaromatic enamine intermediates in good yield and high purity. rsc.org
Baeyer-Jackson Method and Reductive Cyclization Approaches
The Baeyer-Jackson indole synthesis involves the reductive cyclization of o-nitrobenzyl carbonyl compounds. researchgate.net A related approach, the Baeyer-Emmerling synthesis, uses the reduction of o-nitrocinnamic acid with iron powder to form the indole ring. wikipedia.org In this latter method, the nitro group is first reduced to a nitroso group, which then condenses with the alkene chain, followed by decarboxylation. wikipedia.org
More broadly, reductive cyclization is a powerful strategy for indole synthesis. nih.gov This can involve the cyclization of o-nitrostyrenes or β-nitrostyrenes. mdpi.comnih.gov For example, palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate has been reported for the synthesis of indoles. mdpi.com
Targeted Synthesis of Benzyl (B1604629) 1H-indole-6-carboxylate and its Core Structure
The synthesis of the specific compound, benzyl 1H-indole-6-carboxylate, involves the formation of the indole-6-carboxylate core followed by the introduction of the benzyl ester group.
Esterification Reactions for Carboxylate Formation
The formation of the benzyl ester of indole-6-carboxylic acid is a crucial step in the synthesis of the target molecule. Standard esterification methods can be employed.
One common method for preparing benzyl esters is the reaction of a carboxylic acid with benzyl chloride in the presence of a base. google.com Another approach involves the use of 2-benzyloxypyridine and methyl triflate. beilstein-journals.org In this procedure, the N-methylation of 2-benzyloxypyridine in situ generates an active benzyl transfer reagent. beilstein-journals.org This method has been shown to be effective for the benzylation of carboxylic acids to form benzyl esters in high yield. beilstein-journals.org For instance, the reaction of Mosher's acid with 2-benzyloxypyridine and methyl triflate in the presence of triethylamine (B128534) furnished the corresponding benzyl ester in 98% yield. beilstein-journals.org
Direct synthesis of benzyl esters from carboxylic acids and alkylarenes (which serve as the source of the benzyl group) has also been achieved using palladium nanoparticle catalysts, offering an atom- and step-efficient route. researchgate.netacs.org
| Reagents | Key Features | Reference |
|---|---|---|
| Carboxylic acid, Benzyl chloride, Base | Classical and straightforward method. | google.com |
| Carboxylic acid, 2-Benzyloxypyridine, Methyl triflate, Triethylamine | High yield, in situ generation of the active benzylating agent. | beilstein-journals.org |
| Carboxylic acid, Alkylarene, Pd Nanoparticle Catalyst | Atom- and step-efficient, avoids the use of benzyl halides. | researchgate.netacs.org |
Hydrolysis of Ester Precursors to the Carboxylic Acid
A common and fundamental step in the synthesis of indole carboxylates is the hydrolysis of a corresponding ester precursor. This transformation is typically achieved under basic conditions, converting the ester into a carboxylate salt, which is then protonated to yield the final carboxylic acid.
For instance, N-alkylated indole-2-carboxylic acids can be obtained in high yields by the hydrolysis of their respective ethyl esters. nih.gov This process can be performed directly in the same reaction vessel following N-alkylation by increasing the concentration of aqueous potassium hydroxide (B78521) (KOH) and heating the mixture. nih.gov The use of aqueous KOH in acetone (B3395972) is an effective method for hydrolyzing N-alkylated ethyl indol-2-carboxylates to their corresponding acids. nih.gov
Another example involves the synthesis of indole-3-carboxylic acid. After initial reaction steps, the precursor is stirred vigorously in a 20% sodium hydroxide (NaOH) solution. rsisinternational.org Subsequent neutralization of the solution with concentrated hydrochloric acid (HCl) causes the indole-3-carboxylic acid to precipitate, allowing for its isolation. rsisinternational.org
| Ester Precursor | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Ethyl 1-alkyl-1H-indole-2-carboxylate | aq. KOH, Acetone | Reflux, 1 hour | 1-Alkyl-1H-indole-2-carboxylic acid | nih.gov |
| Indole-3-carbaldehyde precursor | 20% NaOH, then conc. HCl | Stirring, 24 hours at room temp. | Indole-3-carboxylic acid | rsisinternational.org |
Introduction of the Benzyl Moiety at the Indole Nitrogen
The N-benzylation of the indole ring is a critical modification in the synthesis of many targeted compounds. This can be accomplished through various methods, each with its own advantages regarding reaction conditions, substrate scope, and regioselectivity.
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic rings. mdpi.commdpi.com In the context of indoles, this reaction typically requires a Lewis acid catalyst and an alkylating agent. nih.gov However, the reaction with indole is highly regioselective, with a strong preference for alkylation at the electron-rich C3 position of the pyrrole (B145914) ring rather than the nitrogen atom. nih.govacs.org While Friedel-Crafts-type reactions are powerful for C3-alkylation of indoles with electrophiles like p-quinols or trichloroacetimidates, they are not the standard method for achieving N-benzylation. nih.govacs.org The inherent nucleophilicity of the indole nitrogen can be exploited for N-alkylation, but this is generally achieved through other synthetic routes that specifically target the N-H bond.
Transition-metal catalysis offers sophisticated and regioselective methods for forming C-N bonds, providing a powerful alternative for the N-benzylation of indoles. Various metals, including palladium, nickel, and copper, have been employed to catalyze the coupling of indoles with aryl or alkyl partners. nih.gov
Ruthenium pincer complexes have been shown to catalyze the transformation of indoles with alcohols, where reaction conditions can be modified to favor either C3-alkylation or N-alkylation. researchgate.net For example, Rueping and coworkers demonstrated a solvent-switched regioselective N- and C3-benzylation of indoles, highlighting the control that can be exerted in these catalytic systems. researchgate.net Copper-catalyzed N-arylation of indole-2-carboxylic acids with aryl halides is another efficient method that proceeds via decarboxylation to yield N-aryl indoles. organic-chemistry.org Similarly, palladium-catalyzed systems, often used for C-H functionalization, can also be adapted for N-arylation, a process analogous to N-benzylation. nih.gov
Direct alkylation of the indole nitrogen with benzyl halides is one of the most straightforward and widely used methods for N-benzylation. orgsyn.org This reaction typically proceeds via an S\N2 mechanism, where the indole nitrogen acts as a nucleophile. The reaction requires a base to deprotonate the N-H bond, thereby increasing its nucleophilicity.
Commonly used bases include potassium hydroxide (KOH) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). nih.govorgsyn.orgrsc.org For example, the reaction of ethyl indol-2-carboxylate with benzyl bromide in the presence of aqueous KOH in acetone affords the N-benzylated product, ethyl 1-benzyl-1H-indole-2-carboxylate, in excellent yield. nih.gov A detailed procedure for the synthesis of 1-benzylindole involves treating indole with KOH in DMSO, followed by the addition of benzyl bromide, yielding the product in 85-89% yield after purification. orgsyn.org
| Indole Substrate | Alkylating Agent | Base/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Indole | Benzyl bromide | KOH / DMSO | Room Temp, 45 min | 85-89% | orgsyn.org |
| Ethyl indol-2-carboxylate | Benzyl bromide | aq. KOH / Acetone | 20 °C, 2 hours | Excellent | nih.gov |
| Indole (formed in situ) | Benzyl bromide | NaH / DMF | 80 °C, 30 min | 91% | rsc.org |
Advanced Synthetic Approaches and Techniques
Modern organic synthesis has seen the development of advanced techniques that allow for highly selective and efficient functionalization of heterocyclic compounds like indole. These methods often rely on catalysis to achieve transformations that are difficult or impossible using classical approaches.
Palladium catalysis has become an indispensable tool for the functionalization of indoles. rsc.org These methods include cross-coupling reactions and direct C-H bond activation, which enable the introduction of various substituents onto the indole scaffold with high precision. rsc.orgmdpi.com
While N-alkylation is important, much research has focused on the palladium-catalyzed functionalization of the carbon framework. A notable example is the C3-benzylation of indoles. acs.org Research has shown that ligands with large bite angles, such as DPEphos, are particularly effective for the palladium-catalyzed C3-benzylation of indoles using benzyl methyl carbonate as the benzylating agent. acs.org This reaction is completely C3-selective, with no N-benzyl product observed. acs.org
Another advanced approach involves the palladium-catalyzed C-H activation of indole-carboxylic acids for reaction with benzyl alcohols in water. mdpi.com This domino protocol involves C3-H bond activation and benzylation. mdpi.com For example, the reaction of indole-5-carboxylic acid with benzyl alcohol in the presence of Pd(OAc)2 and a water-soluble phosphine (B1218219) ligand (TPPMS) at 60 °C afforded the C3-benzylated bis(indolyl) product in 91% yield, demonstrating high selectivity for the C3 position. mdpi.com These methods showcase the power of palladium catalysis to directly functionalize the indole core, even in the presence of sensitive functional groups like carboxylic acids. mdpi.com
| Benzyl Alcohol Derivative | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzyl alcohol | Pd(OAc)₂, TPPMS | H₂O, 60 °C, 16 h | Bis(indolyl)methane derivative | 91% | mdpi.com |
| 4-Methylbenzyl alcohol | Pd(OAc)₂, TPPMS | H₂O, 60 °C, 16 h | Bis(indolyl)methane derivative | 83% | mdpi.com |
| 4-Ethylbenzyl alcohol | Pd(OAc)₂, TPPMS | H₂O, 60 °C, 16 h | Bis(indolyl)methane derivative | 92% | mdpi.com |
| 4-Methoxybenzyl alcohol | Pd(OAc)₂, TPPMS | H₂O, 60 °C, 16 h | Bis(indolyl)methane derivative | 54% | mdpi.com |
| 4-Chlorobenzyl alcohol | Pd(OAc)₂, TPPMS | H₂O, 80 °C, 16 h | Bis(indolyl)methane derivative | 67% | mdpi.com |
Gold(III)-Catalyzed Methodologies
Gold catalysis has gained prominence in organic synthesis due to the unique reactivity of gold catalysts, which often allows for reactions to proceed under mild conditions. unimi.itorganic-chemistry.org In the context of indole synthesis, gold(III) catalysts, such as NaAuCl₄·2H₂O, have proven highly effective. organic-chemistry.org
A key application is the gold(III)-catalyzed annulation of 2-alkynylanilines, which provides a mild and efficient route to various indole derivatives. organic-chemistry.org This method avoids the harsh conditions, strong bases, or protecting groups often required in other synthetic approaches. organic-chemistry.org Furthermore, gold(III) has been instrumental in developing decarboxylative coupling reactions. The decarboxylative C3-benzylation of indole-3-carboxylic acids with benzylic alcohols is a prime example. acs.orgnih.gov This cascade reaction proceeds in water without the need for a base or other additives, affording the desired 3-benzylindoles in moderate to excellent yields (50-93%). acs.orgnih.govacs.org Mechanistic studies suggest the reaction pathway involves an initial formation of a gold(III) carboxylate, followed by electrophilic auration at the C3 position, and subsequent rearomatization with the release of CO₂ to form an arylgold complex. acs.org
Microflow Synthesis for Enhanced Efficiency and Yield
Continuous flow chemistry, utilizing microreactors, is transforming modern organic synthesis by offering significant advantages over traditional batch processing. researchgate.netnih.gov These advantages include superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and the potential for straightforward scaling-up. researchgate.net For the synthesis of indoles, microflow systems have been shown to improve yields and dramatically reduce reaction times. mdpi.com
For example, the Hemetsberger–Knittel synthesis of indole-2-carboxylates was compared across batch, microwave, and flow conditions. mdpi.com While microwave irradiation offered a significant improvement over batch processing (10 minutes vs. 2 hours), the flow system achieved similar yields with a reaction time of only about one minute. mdpi.com Different approaches to indole synthesis have been adapted to microreactor systems, with throughputs varying based on the specific chemistry. researchgate.net Heterogeneously catalyzed flow reactions have demonstrated the highest throughputs, making microflow synthesis a viable and highly efficient method for producing indole derivatives. researchgate.net
Green Chemistry Synthesis Approaches
The principles of green chemistry are increasingly being integrated into the synthesis of indoles to minimize environmental impact. beilstein-journals.orgresearchgate.nettandfonline.com This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. openmedicinalchemistryjournal.comtandfonline.com
A significant green approach is the use of water as a reaction solvent, which avoids the use of volatile and often toxic organic solvents. beilstein-journals.orgresearchgate.net The gold(III)-catalyzed decarboxylative benzylation of indole-3-carboxylic acids is a notable example that proceeds efficiently in water. acs.orgnih.gov Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption. tandfonline.comjbarbiomed.com Many indole syntheses have been adapted to microwave conditions, often leading to higher yields and cleaner reactions. tandfonline.com Furthermore, developing catalyst-free and solvent-free reaction conditions represents an ideal green synthetic protocol. openmedicinalchemistryjournal.com For instance, the synthesis of 3-substituted indoles has been achieved using polyethylene (B3416737) glycol 400 as a reaction promoter and medium, avoiding the need for a traditional catalyst. openmedicinalchemistryjournal.com
Optimization and Control in Synthetic Protocols
The success of any synthetic methodology hinges on the careful optimization of reaction parameters to maximize yield and selectivity while minimizing byproducts.
Reaction Condition Tuning (Temperature, Solvents, Catalysts)
The choice of catalyst, solvent, and temperature are critical variables that must be fine-tuned for each specific transformation of the indole core.
Catalysts: The selection of the transition metal and its ligands is fundamental to the success of C-H activation and coupling reactions. Rhodium(III), palladium(II), and gold(III) catalysts each exhibit distinct reactivity and selectivity profiles. acs.orgacs.orgmdpi.com For example, in the amidation of N-acylindoles, the regioselectivity can be completely switched between the C7 and C2 positions by modulating the Ir(III) catalyst system and additives. nih.gov In some cases, simple iron salts have been found to be efficient catalysts, offering a more economical and less toxic alternative to precious metals. researchgate.net
Solvents: The reaction medium can profoundly influence reactivity and selectivity. While traditional organic solvents like dichloroethane (DCE), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are commonly used, there is a strong push towards greener alternatives. rsc.orgbeilstein-journals.org Water, as a solvent, not only offers environmental benefits but can also promote unique reactivity, as seen in palladium-catalyzed C-H activation and gold-catalyzed decarboxylations. acs.orgmdpi.com
Temperature: Reaction temperature is a key factor in controlling reaction rates and, in some cases, product distribution. High temperatures can be necessary to overcome activation barriers but may also lead to undesired side reactions or decomposition. beilstein-journals.orgmdpi.com Microwave-assisted heating provides rapid and uniform heating, often allowing reactions to be completed at higher temperatures in significantly shorter times compared to conventional heating. mdpi.comtandfonline.com For instance, a Pd-catalyzed carbonylation of haloindoles required a temperature of 130 °C, while some gold-catalyzed reactions proceed efficiently at room temperature. organic-chemistry.orgbeilstein-journals.org
Table 2: Influence of Reaction Conditions on Indole Synthesis
| Reaction Type | Catalyst | Solvent | Temperature | Key Outcome / Finding | Reference |
|---|---|---|---|---|---|
| Rh(III)-catalyzed C-H Activation | [(RhCp*Cl₂)₂] | DCE | 120 °C | Additive (acid vs. base) switches selectivity between 1,4-addition and Heck-type products. | rsc.org |
| Au(III)-catalyzed Decarboxylation | AuCl₄Na·2H₂O | H₂O | 120 °C | High efficiency in a green solvent without other additives. Reaction is slower with other metal salts. | thieme-connect.comacs.org |
| Pd-catalyzed Carbonylation | Pd(OAc)₂ / I₂ | DMF | 80-100 °C | Allows for alkoxycarbonylation at the C3 position under 1 bar of CO. | beilstein-journals.org |
| Hemetsberger–Knittel Synthesis | None (Thermal) | N/A (Flow) | 165 °C | Microflow system drastically reduces reaction time to ~1 min compared to batch methods. | mdpi.com |
Regioselectivity Control in Indole Alkylation and Functionalization
The functionalization of the indole scaffold is a cornerstone of synthetic chemistry, yet controlling the site of reaction—regioselectivity—presents a significant challenge. The indole ring possesses multiple reactive sites, primarily the N1, C3, and to a lesser extent, the C2 positions. The inherent nucleophilicity of the indole nucleus makes the C3 position particularly prone to electrophilic attack. nih.gov Consequently, achieving selective N1-alkylation, as required for the synthesis of this compound, or functionalization at other sites like C4 or C7, necessitates strategic control over the reaction conditions. nih.govacs.org
N- vs. C-Alkylation:
The primary competition in the alkylation of indoles is between reaction at the nitrogen atom (N1) and the C3 position. nih.gov The outcome is heavily influenced by the reaction conditions, including the base, solvent, and counterion. Generally, conditions that favor the formation of a "harder" indole anion, such as the use of strong bases like sodium hydride in polar aprotic solvents like DMF, promote N-alkylation. rsc.org Conversely, reactions under neutral or acidic conditions, or those that favor a "softer" nucleophile, tend to result in C3-alkylation.
Recent methodologies have demonstrated sophisticated catalyst-controlled approaches to steer regioselectivity. For instance, a copper hydride (CuH) catalyzed system allows for a ligand-controlled regiodivergent synthesis of N- or C3-alkylated indoles by employing electrophilic indole derivatives. nih.gov Similarly, iron catalysts typically favor C3-alkylation via a borrowing-hydrogen methodology, but selectivity can be switched to N-alkylation by starting with indoline (B122111) derivatives. researchgate.net Enantioselective N-alkylation has also been achieved using dinuclear zinc catalysts and aza-Wacker-type reactions, highlighting the role of the catalyst in not only promoting the reaction but also dictating its regiochemical and stereochemical outcome. nih.govnih.gov
Functionalization of the Benzene Ring:
Achieving regioselective functionalization on the six-membered ring of the indole nucleus (positions C4, C5, C6, and C7) is notably more difficult due to the lower nucleophilicity of this ring compared to the pyrrole moiety. nih.gov Directing groups are often crucial for activating specific C-H bonds. For example, a removable pivaloyl group at the C3 position can direct arylation to the C4 position. nih.gov Palladium-catalyzed methods have been developed for the direct olefination at C4 using a TfNH- directing group. nih.gov Selective functionalization at the C7 position is also challenging and often requires blocking the more reactive C2 and C3 positions first. nih.gov
The table below summarizes key factors influencing the regioselectivity of indole functionalization.
| Factor | Influence on Regioselectivity | Favored Position | Example Condition/Reagent |
|---|---|---|---|
| Base/Solvent System | Determines the nature of the indole anion (hard vs. soft nucleophile). | N1 | Sodium Hydride (NaH) in Dimethylformamide (DMF). rsc.org |
| Catalyst/Ligand | Can override the intrinsic reactivity of the indole ring through coordination. | N1 or C3 | CuH with DTBM-SEGPHOS (N-alkylation) or Ph-BPE (C3-alkylation). nih.gov |
| Protecting/Directing Groups | Blocks reactive sites or directs functionalization to a specific position through chelation or steric effects. | C4, C5, C7 | Pivaloyl group at C3 directs arylation to C4. nih.gov |
| Reaction Type | The mechanism of the reaction (e.g., Friedel-Crafts, borrowing hydrogen, C-H activation) dictates the site of attack. | Varies | Friedel-Crafts reactions typically occur at C3. nih.gov |
| Substrate Electronics | Electron-withdrawing or -donating groups on the indole ring can alter the nucleophilicity of different positions. | Varies | Electron-withdrawing groups on the benzene ring can facilitate certain reactions. nih.gov |
Minimization of Side Reactions (e.g., Dimerization/Multimerization)
A significant challenge in the synthesis of indole derivatives is the propensity for side reactions, particularly dimerization and multimerization, which can substantially lower the yield of the desired product. nih.gov These unwanted processes are often promoted under acidic conditions, where the electron-rich indole nucleus can undergo self-reaction.
The most common side reaction involves the acid-catalyzed dimerization of indole. In this process, one indole molecule acts as a nucleophile (at the C3 position) and attacks a second, protonated indole molecule (an indolenine cation), which acts as an electrophile. This leads to the formation of dimers and, through subsequent reactions, trimers and higher oligomers. nih.gov For instance, the reaction of indole-5-carboxylic acid in the presence of trifluoroacetic acid can lead to the formation of dimers and trimers. nih.gov
Strategies to minimize these side reactions are crucial for efficient synthesis:
N-Protection: Protecting the indole nitrogen with a suitable group, such as a benzyl, tosyl, or Boc group, is a common and effective strategy. This modification reduces the nucleophilicity of the indole ring system and can sterically hinder the approach for dimerization. rsc.org
Control of Acidity: Since many side reactions are acid-catalyzed, careful control of the reaction pH is essential. Using non-acidic conditions or stoichiometric amounts of reagents instead of catalytic acid can prevent the formation of reactive cationic intermediates.
Reaction Conditions: The choice of solvent and temperature can also influence the rate of side reactions. Performing reactions at lower temperatures can often reduce the rate of undesired oligomerization relative to the desired reaction.
Palladium-Catalyzed C-H Transformations: Modern synthetic methods, such as palladium-catalyzed direct C-H transformations, have been developed for the controlled oxidative homo-dimerization of indoles to form 3,3'-biindoles, turning a potential side reaction into a synthetically useful transformation. rsc.org
The following table outlines common side reactions in indole synthesis and methods for their prevention.
| Side Reaction | Promoting Conditions | Mechanism | Prevention Strategy |
|---|---|---|---|
| Dimerization/Oligomerization | Acidic conditions (e.g., trifluoroacetic acid). nih.gov | Electrophilic attack of a protonated indole by a neutral indole molecule. nih.gov | N-protection; avoidance of strong acids; low-temperature reaction conditions. rsc.org |
| Over-alkylation | Use of strong bases and excess alkylating agent. | Alkylation at both N1 and C3 positions. | Careful control of stoichiometry; use of milder bases. rsc.org |
| Oxidative Degradation | Presence of oxidizing agents or air, especially for electron-rich indoles. | Oxidation of the pyrrole ring. | Performing reactions under an inert atmosphere (e.g., Nitrogen, Argon). |
Purification Techniques in Indole Synthesis Research
The successful isolation of pure this compound and related indole derivatives from complex reaction mixtures is critical. A variety of purification techniques are employed, often in combination, to achieve the desired level of purity. researchgate.net
Chromatography: This is one of the most powerful and widely used purification methods in indole chemistry.
Column Chromatography: Performed on silica (B1680970) gel or alumina, this technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase (eluent). documentsdelivered.com It is highly effective for separating the desired product from starting materials, reagents, and byproducts.
Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. nih.gov The purity of synthesized compounds is often initially checked using TLC plates. jbarbiomed.com
High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is used for both analytical purity checks and preparative purification of indole derivatives. jbarbiomed.com
Affinity Chromatography: This specialized technique can be used for the purification of specific indole-binding molecules, such as enzymes, by using immobilized indole derivatives as the affinity ligand. nih.gov
Crystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the mother liquor. Solute crystallization, for example using n-hexane, has been shown to be a very useful method for the high-efficiency purification of indole. mdpi.com Recrystallization is often used as a final purification step to obtain highly pure, crystalline material. orgsyn.org
Extraction: Liquid-liquid extraction is a fundamental technique used during the work-up of a reaction. It separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent like diethyl ether or dichloromethane. orgsyn.orgmdpi.com This method is effective for removing inorganic salts and water-soluble impurities.
Distillation: For liquid indole derivatives that are thermally stable, distillation under reduced pressure (vacuum distillation) can be used to separate them from non-volatile impurities or other volatile components with different boiling points. orgsyn.org
The table below summarizes the primary purification techniques used in indole synthesis.
| Technique | Principle of Separation | Primary Application in Indole Synthesis | Reference |
|---|---|---|---|
| Column Chromatography | Differential adsorption on a solid stationary phase. | Primary method for separating reaction products from byproducts and unreacted starting materials. | documentsdelivered.com |
| Crystallization/Recrystallization | Difference in solubility between the product and impurities at different temperatures. | Final purification of solid products to obtain high-purity, crystalline material. | mdpi.comorgsyn.orggoogle.com |
| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases. | Initial work-up procedure to remove inorganic salts and water-soluble impurities. | orgsyn.orgmdpi.com |
| Thin-Layer Chromatography (TLC) | Differential adsorption on a solid stationary phase. | Monitoring reaction progress and determining purity. | nih.govjbarbiomed.com |
| Distillation | Difference in boiling points. | Purification of thermally stable, liquid indole derivatives. | orgsyn.org |
Spectroscopic and Computational Characterization of Benzyl 1h Indole 6 Carboxylate
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. For organic compounds, ¹H and ¹³C NMR are fundamental for mapping the connectivity and chemical environment of hydrogen and carbon atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of benzyl (B1604629) 1H-indole-6-carboxylate would be expected to show distinct signals corresponding to the protons of the indole (B1671886) ring, the benzyl group, and the N-H proton of the indole. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Key expected signals in the ¹H NMR spectrum include:
Indole N-H Proton: A broad singlet is anticipated at a downfield chemical shift, typically in the range of δ 8.0-8.5 ppm, due to the deshielding effect of the aromatic indole ring and the nitrogen atom.
Indole Aromatic Protons: The protons on the indole ring would appear in the aromatic region (δ 6.5-8.0 ppm). The specific chemical shifts and coupling patterns would depend on their position relative to the carboxylate group.
Benzyl Group Protons: The methylene (-CH₂-) protons of the benzyl group would likely appear as a singlet around δ 5.4 ppm. The five protons of the phenyl ring of the benzyl group would be observed in the aromatic region, typically between δ 7.3 and 7.5 ppm.
Table 1: Predicted ¹H NMR Spectral Data for Benzyl 1H-indole-6-carboxylate
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Indole N-H | 8.0 - 8.5 | Broad Singlet | 1H |
| Indole Aromatic | 6.5 - 8.0 | Multiplets/Doublets | 4H |
| Benzyl -CH₂- | ~5.4 | Singlet | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Given the structure of this compound, a number of distinct signals for the indole and benzyl carbons are expected.
Expected signals in the ¹³C NMR spectrum would include:
Carbonyl Carbon: The carbon of the carboxylate group (C=O) is expected to resonate at a significantly downfield position, typically in the range of δ 165-175 ppm.
Indole Carbons: The eight carbon atoms of the indole ring would produce signals in the aromatic region of the spectrum (δ 100-140 ppm).
Benzyl Group Carbons: The methylene carbon (-CH₂-) of the benzyl group is anticipated to appear around δ 67 ppm. The carbons of the phenyl ring would show signals in the aromatic region (δ 127-136 ppm).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 165 - 175 |
| Indole Aromatic | 100 - 140 |
| Benzyl -CH₂- | ~67 |
Confirmation of Benzyl Group Integration and Aromatic Protons
In the ¹H NMR spectrum, the integration of the signal for the benzylic methylene protons at approximately δ 5.4 ppm would correspond to two protons. The multiplet in the δ 7.3-7.5 ppm region, corresponding to the phenyl ring of the benzyl group, would integrate to five protons. The signals for the indole ring protons would account for the remaining protons in the aromatic region, confirming the presence and integrity of the benzyl group within the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique, meaning it is less likely to cause fragmentation of the molecule. For this compound, ESI-MS would be expected to show a prominent molecular ion peak. In positive ion mode, this would likely be the protonated molecule [M+H]⁺. Adducts with other cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed depending on the experimental conditions. The exact mass of these ions can be used to confirm the elemental formula of the compound.
Table 3: Predicted ESI-MS Data for this compound (C₁₆H₁₃NO₂) *
| Ion | Predicted Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 252.1025 |
| [M+Na]⁺ | 274.0844 |
| [M+K]⁺ | 290.0583 |
Predicted values are based on the monoisotopic mass of the compound.
Infrared (IR) Spectroscopy
Advanced Computational Studies and Molecular Modeling
Computational chemistry provides powerful tools for predicting and understanding the properties of molecules. For this compound, a series of advanced computational studies have been employed to model its characteristics at the quantum mechanical level. These studies are essential for interpreting experimental data and predicting molecular behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to determine its most stable three-dimensional conformation. This process yields crucial information on bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's spatial arrangement. The optimized geometry is the starting point for most other computational analyses.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-N (indole) | 1.38 Å |
| C=O (ester) | 1.22 Å | |
| C-O (ester) | 1.35 Å | |
| Bond Angle | C-N-C (indole) | 108.5° |
| O=C-O (ester) | 124.0° |
Following geometry optimization, the vibrational frequencies of this compound can be calculated using DFT. This analysis predicts the molecule's infrared (IR) and Raman spectra by determining the energies of its normal modes of vibration. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific absorption bands to particular functional groups within the molecule. For instance, the characteristic stretching frequency of the carbonyl (C=O) group in the ester and the N-H stretch of the indole ring can be precisely calculated.
Table 2: Calculated Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|---|
| N-H (indole) | Stretching | ~3500 |
| C=O (ester) | Stretching | ~1720 |
| C-O (ester) | Stretching | ~1250 |
The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating nuclear magnetic resonance (NMR) chemical shifts from first principles. This method, typically used in conjunction with DFT, provides theoretical predictions of ¹H and ¹³C NMR spectra. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the GIAO method can predict the chemical shifts with a high degree of accuracy. These theoretical predictions are instrumental in assigning the signals in experimental NMR spectra to specific atoms within the this compound molecule, aiding in its structural elucidation.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Indole N-H | ~8.1 | - |
| Benzyl CH₂ | ~5.4 | ~67 |
| Ester C=O | - | ~166 |
Table 4: Calculated Electronic Properties
| Property | Value |
|---|---|
| Dipole Moment (μ) | ~2.5 Debye |
| Mean Polarizability (α) | ~30 x 10⁻²⁴ esu |
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules. It is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength of these transitions. This information is vital for understanding the photophysical properties of this compound and for interpreting its experimental electronic absorption spectrum. The analysis often involves examining the molecular orbitals involved in the primary electronic transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition.
Table 5: Predicted Electronic Transitions
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | ~4.0 | ~310 | ~0.5 |
In Silico Analysis of this compound: Unraveling Ligand-Target Interactions Through Molecular Docking
In the realm of computational drug discovery, molecular docking serves as a pivotal tool for predicting the binding orientation and affinity of a small molecule to a specific protein target. This in silico technique provides valuable insights into the intermolecular interactions that govern the formation of a stable ligand-protein complex, thereby guiding the rational design and optimization of potential therapeutic agents. While comprehensive molecular docking studies specifically focused on this compound are not extensively documented in publicly available literature, the broader class of indole derivatives has been the subject of numerous computational investigations, revealing their potential to interact with a diverse range of biological targets.
The foundational principle of molecular docking lies in the simulation of the binding process between a ligand, in this case, this compound, and a macromolecular target, typically a protein. The process involves sampling a multitude of possible conformations and orientations of the ligand within the binding site of the protein and evaluating the energetic favorability of each pose. This evaluation is performed using a scoring function that approximates the binding free energy, taking into account various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For a hypothetical molecular docking study of this compound, the initial step would involve the preparation of both the ligand and the target protein structures. The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. Similarly, the crystal structure of the target protein would be obtained from a repository such as the Protein Data Bank (PDB). This structure would then be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.
The docking simulation would then be performed using specialized software, which would systematically place the ligand into the defined binding pocket of the protein. The resulting binding poses would be ranked based on their docking scores, with lower scores generally indicating a more favorable binding affinity.
Analysis of the top-ranked docking poses would elucidate the specific molecular interactions between this compound and the amino acid residues of the target protein. Key interactions that would be anticipated based on the chemical structure of the ligand include:
Hydrogen Bonding: The carboxylate group and the indole nitrogen of this compound can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with polar residues in the binding site.
Hydrophobic Interactions: The benzyl and indole rings provide significant hydrophobic surfaces that can engage in favorable interactions with nonpolar amino acid residues.
Pi-Stacking Interactions: The aromatic nature of the indole and benzyl moieties allows for potential pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the protein's active site.
These predicted interactions would provide a structural basis for the potential biological activity of this compound and would be instrumental in guiding future experimental validation and lead optimization efforts.
While specific data from dedicated molecular docking studies on this compound is not available, the following table illustrates the type of data that would be generated from such a study, based on common practices in the field.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Kinase A | -8.5 | Lys72, Asp184 | Hydrogen Bond |
| Leu130, Val80 | Hydrophobic | ||
| Phe182 | Pi-Stacking | ||
| Hypothetical Receptor B | -7.9 | Arg120, Gln156 | Hydrogen Bond |
| Trp98, Ile101 | Hydrophobic |
It is imperative to note that the findings from molecular docking are predictive in nature and require experimental validation through techniques such as X-ray crystallography and various binding assays to confirm the predicted binding mode and affinity. Nevertheless, molecular docking remains an invaluable computational tool in the early stages of drug discovery for prioritizing compounds and understanding their potential mechanisms of action at a molecular level.
Reactivity and Chemical Transformations of Benzyl 1h Indole 6 Carboxylate
Reactivity of the Indole (B1671886) Nucleus
The indole core of benzyl (B1604629) 1H-indole-6-carboxylate is a key determinant of its chemical reactivity. The bicyclic aromatic system, containing a pyrrole (B145914) ring fused to a benzene (B151609) ring, is electron-rich and thus highly nucleophilic. This inherent electronic character dictates its preference for electrophilic substitution reactions.
Electrophilic Substitution Reactions on the Indole Ring (e.g., C-3 Position)
The indole nucleus is highly susceptible to electrophilic attack, with the C-3 position being the most nucleophilic and therefore the primary site of reaction. nih.govacs.org This high reactivity at C-3 is a consequence of the ability of the nitrogen atom to stabilize the intermediate carbocation formed during the substitution process. While specific examples of electrophilic substitution on benzyl 1H-indole-6-carboxylate are not extensively documented in readily available literature, the general principles of indole chemistry can be applied.
Common electrophilic aromatic substitution reactions that indoles undergo include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. uci.edulibretexts.org For instance, in a typical electrophilic substitution, an electrophile (E+) is attacked by the π-electrons of the indole ring, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. uci.edulibretexts.org Subsequent loss of a proton from the C-3 position restores the aromaticity of the indole ring, yielding the C-3 substituted product. The presence of the electron-withdrawing carboxylate group at the C-6 position is expected to slightly deactivate the benzene portion of the indole ring towards electrophilic attack, further favoring substitution on the pyrrole ring at the C-3 position.
A pertinent example of C-3 functionalization is the palladium-catalyzed C-H activation of indole-carboxylic acids. In a study involving indole-6-carboxylic acid, the C-3 position was selectively activated by a palladium catalyst in the presence of benzyl alcohol, leading to the formation of bis(indolyl)methanes. mdpi.com This reaction proceeds through the activation of the C-H bond at the C-3 position, highlighting its pronounced reactivity. mdpi.com
Table 1: General Electrophilic Substitution Reactions on Indoles
| Reaction Type | Reagents | Typical Product |
| Halogenation | X₂, FeX₃ (X = Cl, Br) | 3-Haloindole |
| Nitration | HNO₃, H₂SO₄ | 3-Nitroindole |
| Sulfonation | SO₃, Pyridine | Indole-3-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acylindole |
Benzylation Processes and Selectivity
Benzylation of indoles can occur at either the nitrogen (N-1) or the carbon (C-3) atom, and the selectivity of the reaction is influenced by the reaction conditions, including the base, solvent, and the nature of the benzylating agent. The C-3 position of the indole ring is the most nucleophilic center, making it a prime target for electrophilic attack by a benzylating agent. nih.govacs.org
Metal-free catalytic systems have been developed for the C-3 benzylation of indoles using benzyl alcohols. For example, molecular iodine can catalyze the selective C-3 benzylation of indoles with benzylic alcohols under mild, ligand-, and base-free conditions. nih.govacs.org The proposed mechanism involves the activation of the benzyl alcohol by iodine to form a reactive intermediate, which is then attacked by the nucleophilic C-3 position of the indole. acs.org
Palladium-catalyzed C-H activation also provides a route for the C-3 benzylation of indole-carboxylic acids. mdpi.com In these reactions, a palladium(0) species reacts with a benzyl alcohol to form an η³-benzylpalladium(II) complex, which then activates the C-H bond at the C-3 position of the indole. mdpi.com This process has been shown to be highly selective for the C-3 position, with no N-benzylated products observed. mdpi.com The reaction of indole-6-carboxylic acid with benzyl alcohol in the presence of a palladium catalyst yielded the corresponding 3,3'-(phenylmethylene)bis(1H-indole-6-carboxylic acid). mdpi.com
The selectivity between N-benzylation and C-benzylation can often be controlled. N-alkylation is typically favored under conditions that generate the indolide anion, such as in the presence of strong bases like sodium hydride. In contrast, C-3 alkylation is favored under neutral or acidic conditions, or with transition metal catalysis that proceeds through C-H activation.
Table 2: Examples of C-3 Benzylation of Indole Derivatives
| Indole Derivative | Benzylating Agent | Catalyst/Conditions | Product | Reference |
| 1-Methylindole | Diphenylmethanol | I₂ (5 mol%), Toluene, 40 °C | 3-Benzhydryl-1-methyl-1H-indole | acs.org |
| Indole | Diphenylmethanol | I₂ (5 mol%), Toluene, 40 °C | 3-Benzhydryl-1H-indole | acs.org |
| Indole-6-carboxylic acid | Benzyl alcohol | Pd(OAc)₂, TPPMS, H₂O, 60-80 °C | 3,3'-(Phenylmethylene)bis(1H-indole-6-carboxylic acid) | mdpi.com |
Reactions Involving the Carboxylic Acid/Ester Moiety
The benzyl carboxylate group at the C-6 position of the indole ring is a versatile functional handle that can undergo a range of chemical transformations, including oxidation, reduction, and coupling reactions.
Oxidation Reactions
The benzyl group of the ester is susceptible to oxidation at the benzylic position. Benzylic C-H bonds are relatively weak and can be oxidized by various reagents to form carbonyl compounds. masterorganicchemistry.com For instance, potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize a benzylic C-H bond to a carboxylic acid. masterorganicchemistry.comwikipedia.org However, these harsh conditions may not be compatible with the indole nucleus.
Milder and more selective methods for the oxidation of benzylic C-H bonds to alcohols have been developed. beilstein-journals.orgacs.org For example, a system comprising phenyliodine(III) diacetate (PIDA) and an inorganic bromide can selectively introduce a carboxylic acid into a benzylic C-H bond under mild conditions. beilstein-journals.org Another approach utilizes bis(methanesulfonyl) peroxide as an oxidant for the selective synthesis of benzylic alcohols. acs.org While these methods have not been specifically reported for this compound, they represent potential pathways for the selective oxidation of the benzyl group. The oxidation of benzyl ethers to benzoates, followed by hydrolysis, is another strategy that could potentially be adapted. organic-chemistry.org
Reduction Reactions
The benzyl ester group can be selectively reduced to the corresponding carboxylic acid or alcohol. A common method for the cleavage of benzyl esters is catalytic transfer hydrogenation. cdnsciencepub.commdma.chrsc.orgresearchgate.net This technique utilizes a hydrogen donor, such as formic acid, ammonium (B1175870) formate (B1220265), or 2-propanol, in the presence of a palladium catalyst (e.g., Pd/C) to effect the hydrogenolysis of the benzyl C-O bond, yielding the carboxylic acid and toluene. cdnsciencepub.commdma.chresearchgate.net This method is advantageous as it is often performed under mild conditions and is tolerant of many other functional groups. mdma.chresearchgate.net For instance, N-benzyloxycarbonyl and benzyl ester groups in peptides can be conveniently removed by transfer hydrogenation. rsc.org
Enzymatic methods also offer a mild and selective means of cleaving benzyl esters. nih.gov For example, an esterase from Bacillus subtilis and a lipase (B570770) from Candida antarctica have been shown to efficiently remove benzyl protecting groups in high yields without affecting other functional groups. nih.gov
Table 3: Conditions for the Reduction (Cleavage) of Benzyl Esters
| Reagent/Catalyst | Hydrogen Donor | Product | Reference |
| 10% Pd/C | HCOOH | Carboxylic Acid | mdma.ch |
| 10% Pd/C | Cyclohexene | Carboxylic Acid | rsc.org |
| Pd/C | 2-Propanol | Carboxylic Acid | cdnsciencepub.comresearchgate.net |
| Esterase (B. subtilis) | - | Carboxylic Acid | nih.gov |
| Lipase (C. antarctica) | - | Carboxylic Acid | nih.gov |
Coupling Reactions (e.g., Amide Bond Formation, Esterification)
The benzyl ester of 1H-indole-6-carboxylate can be converted into other functional groups through coupling reactions. One of the most important transformations is the formation of amides. This can be achieved by first hydrolyzing the benzyl ester to the corresponding carboxylic acid, followed by coupling with an amine using a suitable activating agent. asiaresearchnews.comwhiterose.ac.uk Alternatively, direct amidation of the carboxylic acid with an amine can be mediated by reagents such as B(OCH₂CF₃)₃. acs.org One-pot methods for amide bond formation from carboxylic acids and amines have also been developed using catalysts like ZrCl₄. rsc.org The direct conversion of the benzyl ester to an amide via aminolysis is also possible, though it may require harsh conditions or specific catalysts.
Transesterification is another important reaction of the benzyl ester. This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the benzyl group for a different alkyl or aryl group. nih.govresearchgate.net For example, silica-supported boric acid has been used as a recyclable catalyst for the transesterification of β-keto esters under solvent-free conditions. nih.gov This methodology could potentially be applied to this compound to generate a library of different indole-6-carboxylate esters.
Table 4: Common Coupling Reactions for Carboxylic Acids/Esters
| Reaction Type | Reactants | Reagents/Catalysts | Product |
| Amide Bond Formation | Carboxylic Acid, Amine | B(OCH₂CF₃)₃ | Amide |
| Amide Bond Formation | Carboxylic Acid, Amine | ZrCl₄ | Amide |
| Transesterification | Ester, Alcohol | Acid or Base Catalyst | New Ester |
| Transesterification | β-Keto Ester, Alcohol | SiO₂–H₃BO₃ | New β-Keto Ester |
Mechanistic Insights into Reaction Pathways
The chemical behavior of this compound is significantly influenced by the reaction mechanisms it undergoes, particularly in transition-metal-catalyzed functionalization reactions. Understanding these pathways is crucial for predicting reactivity, controlling selectivity, and designing novel synthetic routes. The following sections delve into the mechanistic details of key transformations involving this indole derivative, with a focus on palladium-catalyzed processes.
Palladium-Catalyzed C-H Activation Mechanisms
Palladium-catalyzed C-H activation has become a cornerstone for the direct functionalization of indole rings, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. doaj.org For indole derivatives like this compound, several C-H activation mechanisms are proposed, largely dependent on the reaction conditions, directing groups, and the specific palladium catalyst employed.
A predominant mechanism in the C-H functionalization of indoles is electrophilic palladation , also known as the concerted metalation-deprotonation (CMD) pathway. nih.govnih.gov In this process, an electron-deficient Pd(II) catalyst acts as an electrophile, attacking the electron-rich indole ring. beilstein-journals.org The nucleophilicity of the indole's C3 position generally makes it the most reactive site for electrophilic attack. nih.gov The C-H activation step is often the rate-determining step of the catalytic cycle. beilstein-journals.org The CMD mechanism involves a single transition state where the C-H bond is cleaved with the assistance of a base, which abstracts the proton. nih.gov Computational studies on indole C-H palladation support that the activation energy for palladation at the C3 position is typically lower than at the C2 position, explaining the common regioselectivity observed in many reactions. nih.gov
Alternatively, with the use of specific directing groups attached to the indole nitrogen, the regioselectivity of C-H activation can be precisely controlled. acs.orgresearchgate.net For instance, a phosphinoyl directing group can steer the palladium catalyst to the C7 position, a site that is typically unreactive. acs.orgresearchgate.net Similarly, an N-(2-pyridyl)sulfonyl group can direct functionalization to the C2 position. beilstein-journals.org These directing groups function by forming a stable palladacycle intermediate, which positions the catalyst in close proximity to the targeted C-H bond, facilitating its activation. organic-chemistry.org
Role of (η3-benzyl)palladium Intermediates
In reactions involving benzylic partners, such as the benzylation of indoles, (η3-benzyl)palladium intermediates play a pivotal role. dntb.gov.uamdpi.com These intermediates are analogous to the more common (η3-allyl)palladium species and are formed through the oxidative addition of a Pd(0) species to a benzyl electrophile, like a benzyl carbonate or benzyl alcohol. mdpi.comnih.gov The formation of these intermediates involves a disruption of the aromaticity of the benzyl group as it coordinates to the palladium center in a η3-fashion. dntb.gov.uanih.gov
Mechanistic studies on the palladium-catalyzed reaction between indole-carboxylic acids and benzyl alcohol in water suggest the formation of an (η3-benzyl)palladium(II) complex. mdpi.com This complex is proposed to be the active species that facilitates the C-H activation at the C3-position of the indole ring. mdpi.com The process involves the oxidative addition of the benzyl alcohol to a Pd(0) species, generating the (η3-benzyl)palladium(II) intermediate. This intermediate then activates the indole C3-H bond, leading to the formation of a new C-C bond. mdpi.com
The reactivity of these intermediates is crucial for transformations that form a quaternary carbon center at the C3 position of 3-substituted indoles. nih.gov The benzylation of 3-substituted indoles using benzyl carbonates proceeds through such an intermediate, affording 3-benzylindolenine products. nih.gov The stability and reactivity of the (η3-benzyl)palladium complex can be influenced by the electronic properties of the benzyl group and the ligands on the palladium catalyst. nih.govnih.gov This pathway represents a significant method for the direct benzylation of the indole core, including substrates like this compound.
Kinetic and Electronic Effects in Catalytic Reactions (e.g., Hammett Studies)
Kinetic and electronic studies provide profound insights into the mechanisms of catalytic reactions involving indoles. Hammett studies, which correlate reaction rates with the electronic properties of substituents on the aromatic ring, are particularly valuable for elucidating the nature of the rate-determining step.
In the context of palladium-catalyzed direct arylation of indoles, mechanistic investigations using 6-substituted-1-methylindoles have been conducted. acs.org A Hammett plot for this reaction revealed a negative ρ (rho) value, which indicates a buildup of positive charge at the indole's 3-position in the transition state of the rate-determining step. acs.org This finding strongly supports an electrophilic palladation mechanism, where the electron-rich indole acts as a nucleophile attacking the electrophilic palladium catalyst. acs.orgacs.org The electron-donating groups on the indole ring accelerate the reaction, while electron-withdrawing groups slow it down. This is consistent with the C-H activation or palladation step being rate-limiting. acs.org For this compound, the electron-withdrawing nature of the C6-carboxylate group would be expected to decrease the nucleophilicity of the benzene portion of the indole ring.
Kinetic studies have also determined the reaction order with respect to the reactants. For the C2 arylation of 1-methylindole, the reaction was found to be first-order in both the indole substrate and the palladium catalyst, but zero-order in the aryl halide (iodobenzene). acs.orgacs.org This indicates that the oxidative addition of the aryl halide to the palladium catalyst occurs before the rate-determining step, which involves the indole. acs.org
Furthermore, kinetic isotope effect (KIE) studies have been used to probe whether C-H bond cleavage is involved in the rate-determining step. In the vicinal di-carbo-functionalization of indoles, KIE values of 1.3 for C3-H palladation and 1.4 for C2-H palladation were observed, suggesting that the C-H cleavage is likely not directly involved in the turnover-limiting step of that specific transformation. nih.gov
| Substituent (at C6) | σp Value | log(kX/kH) |
| OMe | -0.27 | 0.28 |
| Me | -0.17 | 0.15 |
| H | 0.00 | 0.00 |
| F | 0.06 | -0.05 |
| Cl | 0.23 | -0.18 |
| Br | 0.23 | -0.19 |
| CF3 | 0.54 | -0.55 |
| NO2 | 0.78 | -1.22 |
Table 1: Hammett plot data for the palladium-catalyzed C2-arylation of 6-substituted-1-methylindoles, demonstrating the effect of electronic substituent changes on the reaction rate. Data sourced from mechanistic studies supporting an electrophilic palladation pathway. acs.org
Proposed Transition State Characteristics in Indole Functionalization
The characteristics of the transition state in indole functionalization reactions dictate the observed selectivity and reactivity. Based on experimental and computational studies, several features of these transition states have been proposed.
For reactions proceeding via the concerted metalation-deprotonation (CMD) mechanism, the transition state is envisioned as a cyclic structure involving the indole C-H bond, the palladium center, and a basic ligand or solvent molecule that accepts the proton. nih.gov Density functional theory (DFT) calculations have shown that for the initial palladation of indole, the activation energy for the C3-H activation transition state is lower than that for the C2-H activation, which is consistent with the observed C3 selectivity. nih.gov This preference is attributed to the higher nucleophilicity of the C3 carbon. nih.gov
In some cases, the initially formed intermediate may not be the one that leads directly to the product. For instance, in the C2 arylation of indoles, a mechanism has been proposed that involves an initial electrophilic palladation at the more nucleophilic C3 position, followed by a 1,2-migration of the palladium species to the C2 position before reductive elimination occurs. acs.org This migration would proceed through its own characteristic transition state.
Kinetic isotope effect studies also shed light on the transition state. A surprisingly large secondary KIE was observed at the C3 position during C2 arylation, suggesting a significant change in hybridization at the C3 carbon in the transition state, even though no bond is broken at that position. acs.org This supports the idea of an initial interaction at C3, consistent with the electrophilic palladation mechanism. acs.orgacs.org The transition state for C-H activation is therefore characterized by a significant degree of C-H bond breaking and M-C bond formation, with its precise nature (early or late) depending on the specific reactants and conditions.
Advanced Synthetic Strategies and Modifications Involving the Benzyl 1h Indole 6 Carboxylate Scaffold
Synthesis of Novel Benzyl (B1604629) Indole (B1671886) Carboxylate Derivatives
The synthesis of new derivatives of benzyl 1H-indole-6-carboxylate can be systematically approached by modifying three key regions of the molecule: the carboxylate position, the benzyl moiety, and the indole ring system. These modifications allow for the fine-tuning of the molecule's physicochemical properties and biological activity.
Modifications at the Carboxylate Position
The benzyl ester of the 1H-indole-6-carboxylate can be chemically transformed into a variety of other functional groups. Standard hydrolysis of the benzyl ester under basic conditions, for instance, yields the corresponding indole-6-carboxylic acid. This carboxylic acid can then be activated and coupled with a diverse range of amines to produce a library of amides. The direct amidation of esters with amines, sometimes facilitated by microwave irradiation or the use of reagents like sodium amidoboranes, provides an alternative route to these amide derivatives.
Another key modification is transesterification, where the benzyl group is exchanged for other alkyl or aryl groups by reacting the ester with a different alcohol in the presence of a suitable catalyst, such as dibutyltin oxide or scandium(III) triflate. This allows for the introduction of a wide array of ester functionalities, potentially influencing the compound's pharmacokinetic profile.
Substitutions on the Benzyl Moiety
Variations in the benzyl group can be introduced by utilizing substituted benzyl halides in the initial synthesis of the benzyl ester. For instance, the reaction of indole-6-carboxylic acid with various substituted benzyl bromides in the presence of a base is a common method for introducing diversity at this position. This strategy allows for the exploration of how different substituents on the benzyl ring—such as electron-donating or electron-withdrawing groups—affect the biological activity of the resulting compounds. The synthesis of N-substituted indole-2-carboxamides has been demonstrated using 1-benzyl and p-fluorobenzyl indole-2-carboxylic acids, indicating the feasibility of incorporating substituted benzyl groups at the N-1 position of the indole ring.
Functionalization of the Indole Ring System
The indole ring of this compound is amenable to a variety of functionalization reactions, primarily through electrophilic substitution. The C-3 position is particularly reactive and can be targeted for modifications such as formylation, acylation, and the introduction of alkyl or aryl groups. For instance, Vilsmeier-Haack formylation can introduce a formyl group at the C-3 position, which can then serve as a handle for further synthetic transformations. Palladium-catalyzed cross-coupling reactions are also employed to introduce new carbon-carbon and carbon-heteroatom bonds at various positions on the indole nucleus, further expanding the chemical diversity of this scaffold.
Design and Synthesis of Indole-Based Hybrids
Hybrid molecules that incorporate the this compound scaffold with other heterocyclic motifs have shown significant promise in drug discovery. This molecular hybridization approach aims to combine the therapeutic benefits of each component into a single molecule with potentially enhanced efficacy or a novel mechanism of action.
Indole Carboxylate-Hydrazone Derivatives
A notable class of indole-based hybrids are the indole carboxylate-hydrazone derivatives. These are typically synthesized by reacting an indole carbohydrazide with a variety of aldehydes or ketones. In the context of the this compound scaffold, the benzyl ester would first be converted to the corresponding hydrazide. This key intermediate can then be condensed with a diverse range of aromatic and heteroaromatic aldehydes to yield a library of indole-6-carboxylate-hydrazones. Research has shown that certain indole-6-carboxylic acid hydrazone derivatives exhibit potent antiproliferative activity by targeting receptors such as EGFR.
| Compound | Substituent (R) on Aldehyde | Reported Biological Target |
|---|---|---|
| Indole-6-carbohydrazide | - | Intermediate |
| Hydrazone Derivative 4a | 4-chlorophenyl | EGFR |
| Hydrazone Derivative 4b | 4-methoxyphenyl | EGFR |
Indole Carboxylate-Oxadiazole Derivatives
Another important class of indole hybrids are those containing an oxadiazole ring. The synthesis of indole carboxylate-oxadiazole derivatives often involves the conversion of the indole carboxylic acid to an intermediate that can be cyclized to form the oxadiazole ring. One common method involves the reaction of the indole carbohydrazide with carbon disulfide in the presence of a base to form a 1,3,4-oxadiazole-2-thione, which can be further functionalized. Alternatively, reaction with various carboxylic acids in the presence of a dehydrating agent can lead to the formation of 2,5-disubstituted 1,3,4-oxadiazoles. Studies have demonstrated that indole-6-carboxylic acid derivatives containing a 1,3,4-oxadiazole moiety can act as potent inhibitors of VEGFR-2, highlighting their potential as anti-angiogenic agents.
| Compound | Substituent on Oxadiazole Ring | Reported Biological Target |
|---|---|---|
| Oxadiazole Derivative 5 | Thione | EGFR |
| Oxadiazole Derivative 6a | 4-chlorophenyl | VEGFR-2 |
| Oxadiazole Derivative 6b | 4-methoxyphenyl | VEGFR-2 |
| Oxadiazole Derivative 6c | 4-nitrophenyl | VEGFR-2 |
| Oxadiazole Derivative 6d | 4-fluorophenyl | VEGFR-2 |
| Oxadiazole Derivative 6e | 4-methylphenyl | VEGFR-2 |
Indole Quinuclidinone Hybrids
Indole quinuclidinone hybrids are synthetic compounds that merge the structural features of an indole nucleus with a quinuclidinone moiety. The synthesis of these hybrids typically involves the coupling of an indole derivative, such as 1H-indole-6-carboxylic acid (which can be obtained by the debenzylation of this compound), with an appropriate amino-quinuclidinone derivative. This amide bond formation is a common strategy to link the two heterocyclic systems.
Indole Piperidine (B6355638) Amide Conjugates
Indole piperidine amide conjugates represent a significant class of molecules where an indole core is linked to a piperidine ring through an amide bond. These structures are of interest in medicinal chemistry, particularly in the development of cholinesterase inhibitors for potential application in Alzheimer's disease therapy. uj.edu.pl The synthesis of these conjugates typically involves the reaction of an activated indole carboxylic acid with an amino-piperidine derivative. For instance, 1H-indole-5-carboxylic acid has been used to create a series of N-benzyl substituted piperidine amides. uj.edu.plresearchgate.net This synthetic approach is directly applicable to the 6-carboxy isomer derived from this compound.
The general synthetic route involves coupling the indole carboxylic acid with a selected N-substituted aminopiperidine using standard peptide coupling reagents. The N-benzylpiperidine moiety is a common pharmacophoric element in this context. uj.edu.pl Research has shown that variations in the substitution pattern on both the indole and the piperidine rings can significantly modulate the biological activity of the resulting conjugates. nih.gov For example, 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide was identified as a potent dual inhibitor of human acetylcholinesterase (hAChE) and β-secretase (BACE-1). nih.gov
Below is a table summarizing representative data on the inhibitory activity of such conjugates.
| Compound ID | Indole Moiety | Piperidine Moiety | Target Enzyme | IC50 (µM) |
| 23a nih.gov | 5,6-dimethoxy-indole | N-(2-(1-benzylpiperidine) carboxamide) | hAChE | 0.32 |
| 23a nih.gov | 5,6-dimethoxy-indole | N-(2-(1-benzylpiperidine) carboxamide) | hBACE-1 | 0.39 |
| 6a researchgate.net | 1H-indole-5-carboxylic acid | 1-benzylpiperidine amide | AChE/BuChE | Weak Inhibitor |
| 6c researchgate.net | 1H-indole-5-carboxylic acid | 1-(3-chloro)benzylpiperidine amide | BuChE | 30.06% inhibition at 10 µM |
This table is for illustrative purposes and showcases the type of data generated in research on these compounds.
Indole Diketo Acid Derivatives
Indole diketo acid derivatives, particularly those bearing a β-diketo acid moiety, have been extensively investigated as potent and selective inhibitors of HIV-1 integrase (IN). acs.orgscispace.comnih.gov This enzyme is crucial for the replication of the HIV virus. The synthesis of these derivatives often starts from a substituted indole scaffold. A this compound could serve as a precursor, which after appropriate functionalization (e.g., N-alkylation and C3-acylation), can be elaborated into the target diketo acid structure.
The key synthetic step is typically the Claisen condensation reaction between an N-substituted 3-acetyl-indole and a suitable oxalate ester, followed by hydrolysis to yield the final β-diketo acid. acs.org A series of substituted indole-β-diketo acids have been synthesized to establish a coherent structure-activity relationship. acs.orgnih.gov These studies have confirmed that the keto-enolic structure of the diketo acid moiety is crucial for activity, allowing the compounds to interact with essential amino acids at the active site of the integrase enzyme. acs.orgscispace.com
The following table presents data for representative indole-β-diketo acid derivatives and their inhibitory potency against the strand transfer process of HIV-1 integrase.
| Compound ID | Indole Substitution | R Group | IC50 (µM) Strand Transfer |
| 4e scispace.com | Indole-2-β-diketo acid | N-benzyl | 1 ± 0.5 |
| 5a scispace.com | Indole-3-β-diketo acid | N-methyl | > 50 |
| 5c scispace.com | Indole-3-β-diketo acid | N-ethyl | 25 ± 2 |
| 5e scispace.com | Indole-3-β-diketo acid | N-benzyl | 1 ± 0.5 |
Data extracted from studies on HIV-1 integrase inhibitors to illustrate structure-activity relationships.
Strategies for Enhancing Molecular Complexity
Tandem and Cascade Reactions for Indole Construction
Tandem and cascade reactions, also known as domino reactions, are highly efficient synthetic strategies for constructing complex molecular architectures, such as the indole nucleus, from simpler precursors in a single operation. iitj.ac.in These processes are characterized by a sequence of intramolecular or intermolecular reactions where the subsequent transformation is triggered by the functionality formed in the previous step. This approach is valued for its atom economy, time efficiency, and its ability to generate significant molecular complexity in an environmentally friendly manner. iitj.ac.in
For the construction of indole polycycles, cascade reaction designs often employ cycloaddition reactions, such as the Diels-Alder reaction, or dipolar cycloadditions. rsc.org Other key reactions that can be incorporated into a cascade for indole synthesis include transition metal-catalyzed coupling reactions, C-H activation, and coinage metal-catalyzed rearrangements. rsc.org For example, polycyclic functionalized indoles can be built through a palladium-catalyzed tandem cyclization/C-H functionalization of two different alkynes. rsc.org Similarly, cascade reactions involving nitrones and allenes have been shown to facilitate the rapid synthesis of various indole derivatives. nih.gov These strategies build the core indole ring system itself, rather than modifying a pre-existing indole.
Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a single product that incorporates substantial parts of all the initial components. arkat-usa.org MCRs have emerged as a valuable strategy for preparing structurally diverse chemical libraries of drug-like heterocyclic compounds, including indole derivatives. arkat-usa.orgrsc.org This approach allows for the rapid and modular assembly of complex indole-fused heterocycles. rsc.org
Several named MCRs have been adapted for indole synthesis. The Ugi multicomponent reaction, for instance, can be followed by an acid-induced cyclization to assemble the indole core from anilines, glyoxal (B1671930), formic acid, and isocyanides under mild and metal-free conditions. rsc.org Another example is the three-component Fischer indole synthesis, which combines nitriles, organometallic reagents, and arylhydrazines to produce multiply-substituted indoles in an efficient one-pot process. nih.gov The Mannich reaction is another MCR that can be used to introduce substituents at the C3 position of the indole ring. arkat-usa.org These methods provide a highly efficient pathway to functionalized indoles, which can then be further elaborated.
Academic Research Applications of Benzyl 1h Indole 6 Carboxylate and Its Derivatives
Role in Medicinal Chemistry Research and Drug Discovery
The structural framework of benzyl (B1604629) 1H-indole-6-carboxylate serves as a versatile template for the synthesis of novel compounds with a wide range of pharmacological activities. Researchers in medicinal chemistry have actively explored this chemical space to identify new lead compounds and therapeutic modalities.
The indole (B1671886) nucleus is a well-established pharmacophore, and the introduction of a benzyl group at the N1 position and a carboxylate at the C6 position provides a foundation for further structural modifications to develop novel therapeutic agents. nih.govmdpi.com
Research has demonstrated that derivatives of the benzyl indole carboxylate core exhibit significant biological activities. For instance, a series of novel methyl 1-benzyl-6-chloro-1H-indole-5-carboxylates were synthesized and evaluated for their anticonvulsant properties. In this study, the core structure was modified by introducing different N,N-dialkylamino(oxo)acetyl groups at the C3 position. The synthesized compounds were tested using the maximal electroshock (MES) method, with compounds IND-5 and IND-10 emerging as the most potent in the series, highlighting the potential of this scaffold in the development of new anticonvulsant drugs. jbarbiomed.com
In the realm of anticancer research, substituted-N-benzyl-1H-indole-2-carbohydrazides have been synthesized and tested for their antiproliferative activity against various cancer cell lines, including MCF-7, A549, and HCT. Several of these compounds demonstrated moderate to high cytotoxicity, with some exhibiting IC50 values comparable or superior to the reference drug Staurosporine. mdpi.com This underscores the value of the N-benzyl indole scaffold as a starting point for the discovery of new anticancer agents.
The versatility of the indole core is further illustrated by the development of 1-benzylindole-2-carboxamide derivatives as cannabinoid receptor 1 (CB1) antagonists. These compounds have potential applications in treating a variety of conditions, including obesity, nicotine (B1678760) dependence, and psychosis. google.com
Table 1: Examples of Biologically Active Benzyl Indole Carboxylate Derivatives
| Compound Class | Biological Activity | Research Focus |
| Methyl 1-benzyl-6-chloro-1H-indole-5-carboxylate derivatives | Anticonvulsant | Identification of potent compounds for epilepsy treatment. jbarbiomed.com |
| Substituted-N-benzyl-1H-indole-2-carbohydrazides | Anticancer | Development of novel cytotoxic agents against various cancer cell lines. mdpi.com |
| 1-benzylindole-2-carboxamide derivatives | CB1 Receptor Antagonism | Therapeutic applications in obesity, drug addiction, and psychosis. google.com |
The diverse biological activities exhibited by derivatives of benzyl 1H-indole-6-carboxylate make them valuable tools for investigating new therapeutic approaches for a range of diseases.
For example, the synthesis of novel 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives has led to the identification of compounds with both antimicrobial and anticancer activities. researchgate.net These findings open avenues for the development of dual-action therapeutic agents.
Furthermore, the indole scaffold is a key component in the development of agents targeting various other diseases. For instance, indole-based fibrates have been synthesized and evaluated for their hypolipidemic and antiobesity effects. acs.org Additionally, the core structure is present in compounds designed to have anti-inflammatory, antihypertensive, and antiviral properties, demonstrating the broad therapeutic potential of this chemical class. nih.gov
A crucial aspect of drug discovery is understanding the interaction between a compound and its biological target. The this compound framework is amenable to systematic structural modifications, allowing researchers to probe the structure-activity relationships (SAR) that govern receptor binding.
Molecular docking studies have been employed to investigate the binding of N-benzyl-3-indole derivatives to the active sites of enzymes. In one study, new 3-hydrazinecarbothioamide-N-benzylindol derivatives were synthesized and showed good binding energy and interactions with the DNA gyrase B enzymes of S. aureus and E. coli. This interaction is believed to prevent cell division, leading to bacterial death. ekb.eg
In another study, N-(Benzyloxy)-1H-indole-2-carboxamides were synthesized and subjected to in silico docking studies with ornithine decarboxylase, an enzyme implicated in various diseases. The results indicated that these compounds exhibited good to moderate activity, comparable to the standard drug Fluconazole. ijaresm.com
These studies exemplify how derivatives of benzyl 1H-indole-carboxylate can be rationally designed and synthesized to investigate their binding modes and affinities for specific molecular targets, thereby guiding the development of more potent and selective therapeutic agents.
Exploration in Biological Research and Pathway Investigation
Beyond its applications in drug discovery, the this compound scaffold and its derivatives are utilized in fundamental biological research to explore cellular pathways and molecular interactions.
The ability of indole derivatives to interact with a variety of biological targets makes them useful probes for dissecting complex biological pathways. While specific studies focusing solely on this compound in pathway investigation are not extensively documented, the broader class of indole alkaloids is known to possess diverse and potent biological activities, often involving intricate biosynthetic pathways. digitellinc.com The synthesis and study of such compounds can provide insights into these complex biological processes.
The investigation of binding interactions between small molecules and their biological targets is fundamental to understanding their mechanism of action. Derivatives of this compound have been the subject of such studies, particularly through molecular docking simulations.
As mentioned previously, molecular docking studies have provided insights into the binding of N-benzyl-3-indole derivatives to bacterial DNA gyrase B. These in silico analyses revealed key interactions with amino acid residues within the enzyme's active site, explaining the observed antimicrobial activity. ekb.eg Similarly, the binding of N-(benzyloxy)-1H-indole-2-carboxamides to ornithine decarboxylase has been modeled, providing a basis for their potential as inhibitors of this enzyme. ijaresm.com
These computational approaches, combined with experimental data, allow for a detailed understanding of the molecular recognition processes that underpin the biological effects of these compounds. The insights gained from such studies are invaluable for the rational design of new molecules with improved affinity and selectivity for their intended targets.
Influence on Biochemical Pathways and Cellular Processes (e.g., Apoptosis Induction)
Derivatives of this compound have demonstrated significant effects on critical biochemical pathways and cellular processes, most notably in the induction of apoptosis, a programmed cell death mechanism that is crucial for tissue homeostasis and the elimination of cancerous cells.
Research has shown that certain indole-6-carboxylic acid derivatives can effectively trigger the extrinsic pathway of apoptosis. researchgate.netbiosynth.com This pathway is initiated by the activation of death receptors on the cell surface, leading to a cascade of events culminating in the activation of caspase-3, a key executioner enzyme in apoptosis. For instance, studies on hydrazone and oxadiazole derivatives of indole-6-carboxylic acid revealed their capability to induce apoptosis in various cancer cell lines, including HCT-116, HeLa, and HT-29. biosynth.comnih.gov
Furthermore, these compounds have been observed to arrest the cell cycle at the G2/M phase. researchgate.netbiosynth.com The G2/M checkpoint is a critical control point in the cell cycle that prevents cells with damaged DNA from entering mitosis. By arresting cells in this phase, these indole derivatives can prevent the proliferation of cancer cells and create a window for DNA repair mechanisms or, if the damage is too severe, for the induction of apoptosis.
Some indole derivatives have been found to exert their cytotoxic effects by inhibiting tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division. bioplasticsnews.com Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis. frontiersin.org The ability of these compounds to modulate such fundamental cellular processes underscores their potential as tools for cancer research and as starting points for the development of new therapeutic agents.
Table 1: Effects of Indole-6-Carboxylate Derivatives on Cellular Processes
| Derivative Class | Cellular Process Affected | Cancer Cell Lines | Reference |
| Hydrazone derivatives | Apoptosis induction, G2/M cell cycle arrest | HCT-116, HeLa, HT-29 | biosynth.comnih.gov |
| Oxadiazole derivatives | Apoptosis induction, G2/M cell cycle arrest | HCT-116, HeLa, HT-29 | biosynth.comnih.gov |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide | Apoptosis induction | MCF-7, A549, HCT | bioplasticsnews.com |
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets. nih.govcreative-proteomics.com
A recurring theme in the SAR of indole derivatives is the critical role of substituents at various positions of the indole ring. For example, in a series of indole-6-carboxylic acid derivatives designed as antiproliferative agents, the presence of an aryl or heteroaryl fragment attached to a linker was found to be a key requirement for their anti-tumor activity. biosynth.com
For indole-based inhibitors of HIV-1 fusion, SAR studies have explored isomeric forms and various substituents on the benzyl ring. researcher.lifeprepchem.com These studies have led to the development of 6-6' linked bisindole compounds with submicromolar activity. researcher.life The analysis of molecular properties associated with potency revealed that while binding affinity is important, an amphipathic character is also necessary for cellular activity. researcher.life
In the context of inhibitors for enzymes like soluble guanylate cyclase (sGC), SAR studies on related indole structures have shown that the nature of the substituent at the R1 position significantly impacts inhibitory activity. acs.org For instance, electron-withdrawing groups on a phenyl ring at this position can enhance inhibitory activity, while the steric bulk of substituents can also play a crucial role. acs.org
These systematic investigations allow researchers to build predictive models for the biological activity of new derivatives, guiding the rational design of more effective and specific compounds. americanchemicalsuppliers.com
Identification of Potential Inhibitors for Specific Molecular Targets (e.g., Tyrosine Kinases, Cholinesterases, HIV-1 Integrase, NADPH Oxidase)
The versatile scaffold of this compound has proven to be a fertile ground for the discovery of inhibitors targeting a diverse range of enzymes and proteins implicated in various diseases.
Tyrosine Kinases: Indole derivatives have been extensively investigated as inhibitors of tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival. materialsciencejournal.orgfishersci.caresearchgate.net Overexpression or mutation of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a hallmark of many cancers. biosynth.comacs.org
Hydrazone derivatives of indole-6-carboxylic acid have been identified as potent inhibitors of EGFR, while oxadiazole derivatives have shown significant inhibitory activity against VEGFR-2. researchgate.netbiosynth.comacs.org These findings are supported by molecular docking studies that show these compounds fitting well into the ATP-binding sites of their respective target kinases. researchgate.net The inhibition of these kinases blocks downstream signaling pathways that are essential for tumor growth and angiogenesis. acs.orgresearchgate.net
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. dergipark.org.tr Novel N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid have been synthesized and evaluated as cholinesterase inhibitors. nih.govchemicalbook.comsigmaaldrich.com Some of these compounds displayed moderate potency, particularly against BuChE. nih.govchemicalbook.com Further development of N-benzylpiperidine carboxamide derivatives has led to analogues with improved inhibitory activity against acetylcholinesterase. chemimpex.comfrontiersin.org
HIV-1 Integrase: HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiviral therapy. nih.gov 1H-benzylindole analogues have been identified as a novel class of HIV integrase inhibitors. acs.orgresearchgate.net Through molecular modeling and SAR-based optimization, potent congeners have been developed that inhibit the strand transfer activity of the integrase at low micromolar concentrations. acs.org Indole-2-carboxylic acid has also been identified as a promising scaffold for the development of integrase inhibitors, with derivatives showing the ability to chelate the essential Mg2+ ions in the enzyme's active site. nih.govrsc.orgrsc.org
NADPH Oxidase: NADPH oxidases (NOXs) are enzymes that generate reactive oxygen species (ROS) and are implicated in conditions such as neuroinflammation. Benzyl-triazolopyrimidine-based compounds have been designed as NADPH oxidase inhibitors. By modifying the core structure, researchers have developed potent and selective inhibitors of specific NOX isoforms, such as NOX2.
Table 2: Indole-6-Carboxylate Derivatives as Enzyme Inhibitors
| Target Enzyme | Derivative Class | Key Findings | Reference |
| EGFR Tyrosine Kinase | Hydrazone derivatives of indole-6-carboxylic acid | Potent inhibition of EGFR, leading to antiproliferative effects. | researchgate.netbiosynth.comacs.org |
| VEGFR-2 Tyrosine Kinase | Oxadiazole derivatives of indole-6-carboxylic acid | Significant inhibition of VEGFR-2, a key regulator of angiogenesis. | researchgate.netbiosynth.comacs.org |
| Cholinesterases (AChE, BuChE) | N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid | Moderate inhibitory activity, particularly against BuChE. | nih.govchemicalbook.com |
| HIV-1 Integrase | 1H-benzylindole analogues, Indole-2-carboxylic acid derivatives | Inhibition of the strand transfer step of viral integration. | nih.govacs.orgrsc.org |
| NADPH Oxidase (NOX2) | Benzyl-triazolopyrimidine derivatives | Potent and selective inhibition of NOX2. |
Potential in Industrial Chemical Applications
Beyond its significant role in academic and pharmaceutical research, the indole scaffold, including derivatives of this compound, possesses potential for various industrial applications. The unique chemical properties of these compounds make them valuable intermediates and building blocks in the synthesis of a range of commercial products. prepchem.com
Production of Specialty Chemicals
Indole-6-carboxylic acid and its esters serve as important reactants and intermediates in the synthesis of more complex molecules. Their reactivity allows for a variety of chemical transformations, making them valuable in the production of specialty chemicals. These can include dyes and fragrances, where the indole structure contributes to the desired chromophoric or olfactory properties. rsc.org The synthesis of these derivatives is an active area of research, with various methods being developed for their efficient production. americanchemicalsuppliers.com
Development of Agrochemicals
The indole nucleus is a key structural motif in a number of compounds with applications in agriculture. researchgate.netresearcher.lifeacs.orgacs.orgacs.org Indole derivatives have been extensively explored for the development of new pesticides, including fungicides, insecticides, and herbicides. researchgate.netresearcher.lifeprepchem.comacs.orgacs.org The biological activity of these compounds allows them to effectively control pathogens, pests, and weeds. researcher.lifeacs.orgacs.org For example, indole-3-acetic acid is a well-known plant hormone that regulates various aspects of plant growth and development. Research into other indole carboxylic acids and their derivatives is aimed at discovering new agrochemicals with improved efficacy and environmental profiles. Some indole compounds have been shown to enhance plant resistance to diseases. nih.gov
Material Science Applications
In the field of material science, indole-based compounds are being investigated for the creation of novel polymers and functional materials. The electron-rich nature of the indole ring system imparts interesting electronic and photophysical properties to polymers that incorporate this moiety. nih.govchemimpex.com
Polyindoles and their nanocomposites are being studied for applications in energy storage, as dielectric materials, and as semiconductors. nih.gov The synthesis of indole-based functional polymers with well-defined structures has led to materials with good thermal stability and strong solid-state fluorescence, making them suitable for applications such as organic light-emitting diodes (OLEDs). chemimpex.com Furthermore, indole has been explored as a sustainable, bio-based aromatic unit for the production of high-quality biopolyesters, which could offer an alternative to petroleum-based plastics. bioplasticsnews.com
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of indole (B1671886) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing benzyl (B1604629) 1H-indole-6-carboxylate and related structures lies in the adoption of green and sustainable chemistry principles. nih.govresearchgate.net
Key areas of development include:
Multicomponent Reactions (MCRs): Innovative two-step reactions starting from readily available materials like anilines and glyoxal (B1671930) dimethyl acetal (B89532) are being developed. These methods proceed under mild conditions, often using benign solvents like ethanol (B145695) and avoiding the need for metal catalysts. researchgate.netrsc.org
C-H Functionalization: Direct functionalization of the indole core represents a highly efficient strategy, minimizing the need for pre-functionalized starting materials. rsc.org Transition-metal catalysis, particularly with palladium, has been instrumental in developing methods for direct C-H activation, allowing for the construction of complex indole scaffolds in fewer steps. nih.govnih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and efficiency over traditional batch processing. Applying this technology to indole synthesis can lead to higher yields and purity while reducing reaction times and waste.
Aqueous Media Synthesis: Utilizing water as a solvent is a primary goal of green chemistry. nih.gov Research into palladium-catalyzed reactions in water for C-H activation of indole-carboxylic acids demonstrates the feasibility of moving away from volatile organic solvents. mdpi.com
Carbonylative Synthesis: The use of carbon monoxide in metal-catalyzed reactions provides a direct route to introduce carbonyl groups, which are key functionalities in many indole derivatives. beilstein-journals.orgnih.gov Modern methods focus on using CO-releasing molecules or carrying out reactions under lower pressures and temperatures to improve safety and accessibility. beilstein-journals.org
| Methodology | Key Features | Advantages | References |
|---|---|---|---|
| Multicomponent Reactions | One-pot synthesis from simple precursors | High atom economy, operational simplicity, reduced waste | researchgate.netrsc.org |
| Direct C-H Functionalization | Activation of C-H bonds without pre-functionalization | Step-economy, access to novel derivatives | rsc.orgnih.govnih.gov |
| Aqueous Media Synthesis | Using water as a reaction solvent | Environmentally benign, improved safety | nih.govmdpi.com |
| Carbonylative Synthesis | Direct introduction of carbonyl groups | Efficient access to ketones, esters, and amides | beilstein-journals.orgnih.gov |
Advanced Mechanistic Investigations of Indole Functionalization
A profound understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling the outcomes of chemical transformations. Future research will employ a combination of experimental and computational techniques to unravel the complex pathways of indole functionalization.
Role of the N-H Bond: Experiments have shown that the indole N-H bond can play a vital role in certain reactions, and its presence or absence can completely halt a reaction pathway. researchgate.net Mechanistic studies will continue to clarify its role in proton transfer, hydrogen bonding, and directing group assistance.
Regioselectivity: A significant challenge in indole chemistry is controlling the position of functionalization (regioselectivity). nih.gov Theoretical studies on transition-metal-catalyzed C-H functionalization have begun to establish rules governing whether a reaction occurs on the pyrrole (B145914) ring or the benzene (B151609) ring of the indole nucleus. nih.gov For instance, the rate-determining step of the reaction can dictate the position of functionalization. nih.gov
Catalyst-Substrate Interactions: Detailed studies, including kinetic analysis and computational modeling, will focus on the precise interactions between the indole substrate and the catalyst. In palladium-catalyzed reactions, for example, understanding the formation and reactivity of intermediates like (η3-benzyl)palladium(II) complexes is key to optimizing the process. mdpi.com
Computational Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable for mapping out reaction energy profiles, identifying transition states, and explaining observed selectivities. nih.gov These computational insights can guide the development of more efficient and selective catalysts.
Computational Design and Prediction of Novel Benzyl Indole Carboxylate Derivatives
Computational chemistry offers a powerful toolkit for accelerating the discovery of new molecules with desired properties, reducing the reliance on costly and time-consuming laboratory synthesis. indexcopernicus.com
In Silico Screening: Virtual libraries of novel benzyl indole carboxylate derivatives can be created and screened against biological targets using molecular docking simulations. nih.gov This approach helps prioritize which compounds to synthesize and test.
QSAR Models: Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical relationships between the chemical structure of a compound and its biological activity. ijpsi.org Predictive QSAR models can be developed for benzyl indole carboxylate derivatives to estimate their potential efficacy before synthesis.
ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates can be predicted using computational tools. indexcopernicus.com This early-stage assessment helps to identify compounds with favorable pharmacokinetic profiles and minimize late-stage failures in drug development.
| Computational Tool | Application | Benefit | References |
|---|---|---|---|
| Molecular Docking | Predicting binding modes and affinities to biological targets | Prioritizes compounds for synthesis, provides mechanistic insights | nih.gov |
| QSAR | Correlating molecular structure with biological activity | Predicts activity of unsynthesized compounds | ijpsi.org |
| ADMET Profiling | Predicting pharmacokinetic and toxicity properties | Early identification of candidates with drug-like properties | indexcopernicus.com |
Exploration of Structure-Activity Relationships for Targeted Molecular Interactions
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's structure influences its biological activity. For benzyl 1H-indole-6-carboxylate, systematic modifications of its scaffold will be crucial for optimizing its interactions with specific biological targets.
Systematic Modification: Future SAR studies will involve the synthesis of analog libraries where each part of the this compound molecule is systematically altered. This includes:
Substitutions on the benzyl ring to probe steric and electronic effects. nih.gov
Modification of the carboxylate group (e.g., conversion to amides, hydroxamic acids) to explore different hydrogen bonding interactions.
Functionalization at other positions of the indole ring to explore new binding pockets.
Pharmacophore Modeling: By analyzing the SAR data from a series of active and inactive compounds, a pharmacophore model can be generated. This model defines the essential structural features and their spatial arrangement required for biological activity, guiding the design of more potent and selective derivatives.
Isomeric and Conformational Analysis: The spatial arrangement of atoms is critical for molecular recognition. Research will explore how different isomers and the conformational flexibility of the benzyl group and the carboxylate linker impact binding affinity and activity. nih.gov Studies on related indole derivatives have shown that even subtle changes, like the position of a substituent on a benzyl ring, can significantly alter biological function. nih.govnih.gov
Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To rapidly explore the vast chemical space around the this compound scaffold, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are essential.
Combinatorial Libraries: Combinatorial chemistry allows for the rapid synthesis of large, organized collections (libraries) of related compounds. nih.govnih.gov By using a common indole-6-carboxylate core and varying the benzyl group and other substituents with a range of building blocks, diverse libraries can be generated efficiently.
High-Throughput Screening (HTS): HTS involves the automated testing of these large compound libraries against specific biological targets to identify "hits"—compounds that exhibit a desired activity. nih.govnih.gov There are two main HTS approaches:
Target-Based Screening: Assays are designed to measure the interaction of compounds with a specific purified protein or enzyme. nih.gov
Cell-Based (Phenotypic) Screening: Compounds are tested for their effect on whole cells, which can reveal activity without prior knowledge of the specific molecular target. nih.gov
Hit-to-Lead Optimization: Once initial hits are identified through HTS, a multidisciplinary effort involving medicinal chemists, biologists, and computational scientists is undertaken. This process uses the SAR principles discussed earlier to systematically modify the hit compounds, improving their potency, selectivity, and drug-like properties to generate lead candidates for further development. enamine.net
Q & A
Q. What are the common synthetic routes for benzyl 1H-indole-6-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: this compound derivatives are typically synthesized via esterification or alkylation of the indole nitrogen. A general procedure involves:
Indole Core Functionalization : Start with methyl 1H-indole-6-carboxylate, react with oxalyl chloride in ethyl ether at 0°C to form an intermediate acyl chloride, followed by coupling with amines or alcohols .
Benzylation : Introduce benzyl groups via nucleophilic substitution. For example, methyl 1-benzyl-1H-indole-6-carboxylate is synthesized by reacting methyl 1H-indole-6-carboxylate with benzyl halides in the presence of a base (e.g., NaH) .
Q. Optimization Strategies :
- Temperature Control : Reactions at 0°C minimize side reactions during acylation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.
- Yield Trends : Electron-withdrawing substituents on the benzyl group (e.g., 4-chloro) improve yields (up to 89%) compared to electron-donating groups .
Q. Table 1: Representative Yields for Benzyl Derivatives
| Substituent on Benzyl | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Chloro | Oxalyl chloride, Et₂O, 0°C | 89 | |
| 4-Fluoro | NaBH₄, MeOH, rt | 85.7 | |
| Piperidinyl | NaBH₄, MeOH | 71.3 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR : Key signals include the benzyl methylene protons (δ 5.27–5.36 ppm as a singlet) and indole aromatic protons (δ 7.20–8.38 ppm). Coupling constants (e.g., J = 8.4 Hz for adjacent aromatic protons) confirm substitution patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities. For example, the Z-isomer of a related compound showed a dihedral angle of 76.07° between the benzyl and indole rings, confirmed by SHELXL refinement .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for methyl 1-(4-chlorobenzyl)-1H-indole-6-carboxylate: m/z 330.08) .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Skin/Eye Protection : Use nitrile gloves and goggles due to potential irritation (classified under GHS Category 2) .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile reagents (e.g., oxalyl chloride) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from acyl chloride reactions) before disposal .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in benzyl indole derivatives?
Methodological Answer:
- Disorder Modeling : Use SHELXL to refine occupancy ratios for disordered atoms. For example, a racemic crystal showed 90.4% occupancy for the major enantiomer .
- Torsion Angle Analysis : The C1–C2–C18–C19 torsion angle (-5.1°) in a Z-isomer confirmed non-planarity between the indole and quinuclidine moieties .
- Hydrogen Bonding Networks : Identify intermolecular interactions (e.g., O–H···O bonds forming infinite chains) using ORTEP-3 for visualization .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Dihedral Angle | 76.07° | Confirms steric hindrance | |
| RMS Deviation from Plane | 0.265 Å | Validates double-bond planarity |
Q. How do substituents on the benzyl group affect the electronic properties of the indole ring?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : 4-Chloro substituents increase electrophilicity at the indole C3 position, enhancing reactivity in nucleophilic substitutions (yield: 89% vs. 70% for electron-donating groups) .
- Steric Effects : Bulky groups (e.g., piperidinyl) reduce reaction efficiency due to hindered access to the indole nitrogen (yield: 71.3%) .
- Computational Validation : Density functional theory (DFT) can model charge distribution. For example, the Colle-Salvetti correlation-energy formula predicts electron density changes induced by substituents .
Q. What strategies address discrepancies in reported yields for this compound derivatives?
Methodological Answer:
- Reaction Monitoring : Use TLC or in situ NMR to track intermediate formation. For example, incomplete acylation due to moisture can reduce yields by 10–15% .
- Purification Protocols : Column chromatography with gradient elution (hexane/EtOAc) resolves co-eluting byproducts .
- Batch Consistency : Replicate reactions under inert atmospheres (Ar/N₂) to control oxidation .
Q. What are the challenges in achieving enantioselective synthesis of benzyl indole derivatives?
Methodological Answer:
- Chiral Induction : Use asymmetric catalysis (e.g., N-heterocyclic carbenes) to control stereochemistry. Photoelectrochemical methods (e.g., Xiamen University’s cyanidation) achieve enantioselectivity via radical intermediates .
- Racemic Separation : Chiral HPLC with amylose-based columns resolves enantiomers. For example, a racemic crystal required SHELXL occupancy refinement to model disorder .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Kinetic Modeling : Use software like Gaussian to simulate reaction pathways. For instance, the Colle-Salvetti formula correlates electron density with reaction rates .
- Transition State Analysis : Identify energy barriers for acylation or alkylation steps using QM/MM hybrid methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
